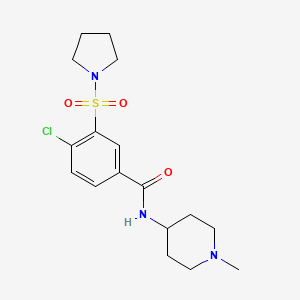![molecular formula C16H19N3O4S B5355259 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide](/img/structure/B5355259.png)
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide, commonly known as MPP, is a chemical compound that is widely used in scientific research. This compound is a potent inhibitor of a specific enzyme and has been used to study the biochemical and physiological effects of this enzyme in various experimental settings.
Mecanismo De Acción
MPP is a potent inhibitor of the specific enzyme mentioned above. It binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition leads to a decrease in the activity of the enzyme and a subsequent alteration in the cellular pathways that it regulates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPP have been studied extensively in various experimental settings. MPP has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines. It has also been shown to inhibit the growth of tumors in animal models. Additionally, MPP has been shown to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPP in lab experiments is its potency as an inhibitor of the specific enzyme. This allows for precise control over the activity of the enzyme and the cellular pathways that it regulates. However, one limitation of using MPP is its potential toxicity and off-target effects. Careful dosing and monitoring are necessary to ensure that the effects observed are specific to the inhibition of the target enzyme.
Direcciones Futuras
There are several future directions for research on MPP and its effects on cellular pathways. One area of interest is the potential use of MPP as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of MPP on cellular pathways. Finally, the development of more specific and potent inhibitors of the target enzyme may lead to new insights into its role in various biological processes.
Métodos De Síntesis
The synthesis of MPP involves several steps, starting with the reaction of 4-amino-2-chloropyridine with 4-methylsulfonylphenol to form 2-(4-methylsulfonylphenoxy)-3-pyridinamine. This intermediate is then reacted with 3-chloropropanoyl chloride to form the final product, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide.
Aplicaciones Científicas De Investigación
MPP has been widely used in scientific research to study the role of a specific enzyme in various biological processes. This enzyme is involved in the regulation of several cellular pathways, including cell proliferation, differentiation, and apoptosis. MPP has been used to inhibit this enzyme and study its effects on these pathways in various experimental settings.
Propiedades
IUPAC Name |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12(16(20)18-13-5-4-10-17-11-13)23-15-8-6-14(7-9-15)19(2)24(3,21)22/h4-12H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRZMKVRVCVURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B5355191.png)

![N-[2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5355209.png)
![4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5355221.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B5355226.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5355243.png)
![2-[2-(4-methoxyphenyl)vinyl]-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5355245.png)

![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355267.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5355271.png)
![1-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5355279.png)
![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B5355280.png)
